molecular formula C28H32O4Ti B13403593 Titanium(IV) cresylate

Titanium(IV) cresylate

Cat. No.: B13403593
M. Wt: 480.4 g/mol
InChI Key: YRHNDPIUPGODHY-UHFFFAOYSA-N
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Description

Contextualization of Titanium(IV) Chemistry in Modern Inorganic and Organometallic Research

Titanium chemistry, particularly involving the robust Ti(IV) oxidation state, holds a significant position in modern inorganic and organometallic research. numberanalytics.compharmacy180.com As the second most abundant transition metal, titanium's utility stems from its versatile coordination chemistry, low toxicity, and high Lewis acidity. nih.govessentialchemicalindustry.org Titanium(IV) compounds are fundamental in catalysis and materials science. numberanalytics.com A classic example is their role in Ziegler-Natta catalysts, which are crucial for the polymerization of olefins like ethylene (B1197577) and propylene (B89431). numberanalytics.com

The stability of the Ti(IV) oxidation state makes it a reliable platform for developing a wide array of complexes. pharmacy180.com Researchers utilize titanium compounds in the synthesis of diverse materials, including nanoparticles and thin films, often through sol-gel processes using precursors like titanium alkoxides. numberanalytics.com The ongoing exploration of titanium-based catalysts extends to photocatalysis and electrocatalysis, underscoring the element's sustained importance in the development of new technologies. numberanalytics.com Furthermore, the redox couple between Ti(III) and Ti(IV) is increasingly exploited in radical chemistry, enabling novel synthetic transformations. nih.gov

Significance of Aryloxide Ligands in Titanium(IV) Coordination Chemistry

Aryloxide ligands (OAr) are crucial in modifying the properties of Titanium(IV) centers, making them indispensable in coordination chemistry. These ligands, derived from phenols, allow for fine-tuning of both the steric and electronic environment of the titanium atom. purdue.edunih.gov The nature of the substituents on the aryl ring directly influences the reactivity, stability, and structure of the resulting complex. purdue.edu

A key aspect is the control over the complex's nuclearity. The use of sterically bulky aryloxides, such as 2,6-disubstituted phenoxides, typically leads to the formation of monomeric titanium species. purdue.edu In contrast, less bulky phenoxides can permit the formation of dimeric or even polynuclear structures. purdue.eduresearchgate.net This structural control is vital for tailoring the catalytic activity of the metal center.

Titanium(IV) aryloxide complexes are prominent as catalysts in a range of organic transformations. nih.gov These include olefin polymerization, the cyclotrimerization and hydroamination of alkynes, and various cyclization reactions. nih.govacs.org The robust, sp2-hybridized framework of multidentate aryloxide ligands can effectively constrain the geometry around the titanium ion, leading to highly selective catalytic processes. nih.gov

Overview of Emerging Research Trajectories for Titanium(IV) Cresylate Compounds

This compound, also known as Titanium(IV) methylphenoxide, is a specific type of aryloxide complex derived from cresol (B1669610) (methylphenol). While research on this exact compound is specialized, it is part of a broader investigation into titanium aryloxides as versatile catalysts. The general chemical properties are summarized below.

PropertyValue
Chemical Formula C₂₈H₂₈O₄Ti
Molecular Weight 476.39 g/mol
CAS Number 28503-70-0
Appearance White powder
Boiling Point 230°C to 240°C (at 0.01 mmHg)

Data sourced from references lookchem.comchemicalbook.comfishersci.no.

Emerging research focuses on harnessing this compound and its close analogs as catalysts in polymerization and organic synthesis. Studies have indicated its effectiveness in catalyzing the polymerization of styrene (B11656) at elevated temperatures, showing a significant increase in polymer yield compared to some traditional catalysts. It has also been identified as a catalyst in the production of biodegradable polyesters. patsnap.com

Detailed research into closely related systems provides insight into the potential of cresylate ligands. For instance, a catalyst system derived from a titanium(IV) aryloxide with a dimethylphenol ligand, (2,6-Me2C6H3O)4Ti, has been shown to be highly effective for the cycloisomerization of 1,6- and 1,7-dienes. acs.org This transformation, which efficiently produces valuable methylenecycloalkanes, proceeds via a postulated (RO)₂Ti intermediate that forms a titanacyclopentane. acs.org This highlights a key research trajectory: the design of specific this compound-type catalysts for selective C-C bond formation.

The table below summarizes some catalytic applications of Titanium(IV) aryloxide complexes, representing the research area in which this compound is active.

Reaction TypeCatalyst System ExampleSubstrate ExampleProduct Type
Diene Cycloisomerization (2,6-Me₂C₆H₃O)₄Ti / RMgX1,6-DienesMethylenecyclopentanes
Alkyne Hydroamination (TPO)Ti(NMe₂)₂Alkynes & ArylaminesEnamines/Imines
Ethylene Polymerization [TiX{(OArCH₂)₃N}] / MAOEthylenePolyethylene
Styrene Polymerization This compoundStyrenePolystyrene

Data sourced from references nih.govacs.orgresearchgate.net.

Future research is expected to further explore the synthesis of well-defined this compound compounds and expand their application in stereoselective polymerization and fine chemical synthesis.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H32O4Ti

Molecular Weight

480.4 g/mol

IUPAC Name

4-methylphenol;titanium

InChI

InChI=1S/4C7H8O.Ti/c4*1-6-2-4-7(8)5-3-6;/h4*2-5,8H,1H3;

InChI Key

YRHNDPIUPGODHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)O.CC1=CC=C(C=C1)O.CC1=CC=C(C=C1)O.CC1=CC=C(C=C1)O.[Ti]

Origin of Product

United States

Advanced Synthetic Methodologies for Titanium Iv Cresylate Complexes

Controlled Synthesis Approaches for Distinct Isomeric Forms of Titanium(IV) Cresylate

The ability to selectively synthesize distinct isomeric forms of this compound—originating from ortho-, meta-, or para-cresol—is crucial for fine-tuning the properties of the resulting complexes. The steric and electronic differences between these isomers influence the coordination geometry and reactivity of the titanium center.

The most common approach is the direct synthesis involving the reaction of a titanium(IV) precursor, typically titanium(IV) chloride (TiCl₄), with the desired cresol (B1669610) isomer. This reaction is generally performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction towards the formation of the titanium cresylate complex. The stoichiometry is typically controlled to yield the tetrakis(cresylate)titanium(IV) complex.

An alternative route is the hydrolysis method , which utilizes titanium(IV) alkoxides, such as titanium(IV) isopropoxide, as the precursor. rsc.org This approach offers advantages in minimizing chloride contamination. The control over isomeric purity relies heavily on the purity of the starting cresol isomer. The steric hindrance provided by the methyl group, particularly in the ortho-position, can influence the reaction kinetics and the final coordination environment of the titanium(IV) ion, a principle observed in related fluoroalkoxide systems. nih.gov

MethodPrecursor(s)Key ConditionsAdvantagesDisadvantages
Direct SynthesisTitanium(IV) chloride, Cresol isomer, BaseInert atmosphere to prevent hydrolysis of TiCl₄, controlled temperature. Straightforward, relatively high yield. Sensitive to moisture, generates HCl byproduct.
HydrolysisTitanium(IV) alkoxide, Cresol isomer, WaterControlled addition of water, mild conditions. Higher purity, avoids chloride contamination. Can be slower, may lead to oxo-bridged species.

This table summarizes controlled synthesis approaches for this compound isomers.

Ligand Exchange and Transmetalation Reactions in this compound Formation

Ligand exchange and transmetalation represent versatile and powerful strategies for the synthesis of this compound complexes, often providing access to products that are difficult to obtain through direct synthesis.

Ligand exchange reactions involve the substitution of existing ligands on a titanium(IV) precursor with cresylate ligands. libretexts.org Titanium(IV) alkoxides are common starting materials, where the alkoxide groups are exchanged for cresylates upon reaction with cresol. numberanalytics.comresearchgate.net The efficiency of the exchange can be influenced by factors such as the relative acidity of the incoming cresol and the outgoing alcohol ligand, as well as steric demands. nih.gov This method is particularly useful for introducing a specific number of cresylate ligands by carefully controlling the stoichiometry. The stability and lability of ligands in different titanium(IV) complexes vary significantly, which is a key factor in these reactions. mdpi.com

Transmetalation involves the transfer of a cresylate ligand from a different metal center to titanium(IV). A common approach is a salt metathesis reaction where a titanium(IV) halide (e.g., TiCl₄) is treated with an alkali metal cresylate, such as sodium cresylate or a lithium salt. nih.govnih.gov This reaction is driven by the formation of a stable inorganic salt (e.g., NaCl), which often precipitates from the reaction mixture, shifting the equilibrium toward the desired this compound product. Transmetalation has also been observed in more complex catalytic cycles involving titanium, where ligands are transferred between titanium and another metal like nickel. nih.gov

Reaction TypeTitanium PrecursorCresylate SourceDriving ForceKey Features
Ligand ExchangeTitanium(IV) alkoxideCresol (o-, m-, or p-)Formation of a more stable Ti-OAr bond, removal of alcohol.Allows for stepwise substitution, sensitive to steric and electronic factors. nih.govlibretexts.org
TransmetalationTitanium(IV) chlorideSodium cresylate or Lithium cresylatePrecipitation of insoluble salt (e.g., NaCl).Often high-yielding and clean, depends on the availability of the metal cresylate. nih.govnih.gov
Redox TransmetalationTi(IV) complexOrganometallic reagent (e.g., Ni complex)Redox potential differences between metal centers.Used in catalytic cycles, involves change in oxidation states. nih.gov

This table outlines the key features of ligand exchange and transmetalation reactions in the formation of this compound.

Green Chemistry Principles and Sustainable Routes in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net A key strategy is the replacement of hazardous precursors like titanium(IV) chloride with less corrosive and moisture-sensitive alternatives.

Titanium(IV) alkoxides, such as titanium(IV) isopropoxide or titanium(IV) butoxide, are preferred green precursors. rsc.orgnih.gov Their reaction with cresol produces the corresponding alcohol as the only byproduct, which is less hazardous than HCl and can potentially be recycled. rsc.org Furthermore, these reactions can sometimes be performed in greener solvents or even solvent-free conditions.

The development of water-based synthetic routes is another significant goal. While titanium(IV) complexes are prone to hydrolysis, using specific chelating ligands can enhance their stability in aqueous environments. sci-hub.senih.gov Research into the synthesis of water-soluble titanium complexes with ligands like citrate (B86180) provides a blueprint for developing aqueous routes for cresylates, potentially using water-phase or enzymatic methods. echemi.comuoa.grnih.gov Plant extracts have also been explored as bio-reductants and capping agents in the green synthesis of titanium dioxide nanoparticles, a concept that could be extended to organotitanium complexes. researchgate.net Sustainable production of the titanium precursor itself is also a consideration, with research into more energy-efficient alternatives to the traditional Kroll process. researchgate.netresearchgate.netmdpi.com

Green Chemistry PrincipleApplication in this compound SynthesisBenefit
Use of Safer PrecursorsEmploying titanium(IV) alkoxides instead of titanium(IV) chloride. rsc.orgAvoids corrosive TiCl₄ and the generation of HCl byproduct.
Use of Safer Solvents/ConditionsUtilizing water as a solvent where possible, or minimizing solvent use. echemi.comuoa.grReduces volatile organic compound (VOC) emissions and solvent waste.
Atom EconomyDesigning reactions like ligand exchange from alkoxides where the primary byproduct (alcohol) is benign and potentially recyclable. rsc.orgMaximizes the incorporation of starting materials into the final product.
Design for Energy EfficiencyDeveloping catalytic routes or reactions that proceed at lower temperatures. researchgate.netReduces energy consumption and associated environmental footprint.
Use of Renewable FeedstocksExploring biocatalysis or plant-extract-mediated synthesis. researchgate.netechemi.comReduces reliance on petrochemical-derived reagents and promotes sustainability.

This table highlights the application of green chemistry principles to the synthesis of this compound.

Mechanistic Studies of Cresylate Ligand Coordination During Titanium(IV) Complex Formation

Understanding the mechanism by which cresylate ligands coordinate to the titanium(IV) center is fundamental for controlling the synthesis and predicting the properties of the resulting complexes. The process is governed by the principles of coordination chemistry, involving the interaction between the Lewis acidic Ti(IV) ion and the oxygen donor of the cresylate ligand. numberanalytics.comrsc.org

The coordination typically proceeds via a nucleophilic substitution pathway. libretexts.org The cresoxide anion, formed by the deprotonation of cresol (often facilitated by a base), acts as a nucleophile that attacks the electron-deficient titanium center. This attack leads to the displacement of a leaving group, such as a chloride or an alkoxide anion, from the titanium coordination sphere.

Several factors influence this coordination process:

pH and Basicity: The deprotonation of the phenolic hydroxyl group of cresol is a prerequisite for its coordination as an anionic ligand. The pH of the medium or the presence of a suitable base is critical to generate the more nucleophilic cresoxide. uoa.gr

Steric Effects: The position of the methyl group on the cresol ring (ortho, meta, para) creates different steric environments around the donor oxygen atom. The increased steric bulk of the ortho-cresylate ligand, for example, can affect the rate of reaction and the maximum number of ligands that can coordinate to the titanium center, as well as the final geometry of the complex. nih.gov

Solvent Effects: The coordinating ability of the solvent can play a significant role. Coordinating solvents can temporarily occupy sites on the titanium ion, influencing the pathway and rate of ligand substitution. nih.gov

Nature of the Precursor: The leaving group on the titanium precursor affects the reaction rate. Chloride is generally a better leaving group than an alkoxide, leading to faster but potentially less selective reactions.

Mechanistic studies on related phenolato and carboxylato titanium(IV) complexes have shown that these complexes can be sensitive to hydrolysis but that chelation can significantly enhance their stability. sci-hub.senih.gov Spectroscopic and computational studies on similar systems have helped elucidate the nature of the Ti-O bond and the electronic structure of the complexes, which are key to understanding their reactivity. rsc.org

FactorInfluence on Coordination Mechanism
Lewis Acidity of Ti(IV) The highly positive charge density on the Ti(IV) center makes it a strong electrophile, readily attacked by the nucleophilic cresoxide. numberanalytics.com
Nucleophilicity of Ligand Deprotonation of cresol to cresoxide dramatically increases its nucleophilicity, facilitating the attack on the titanium center. uoa.gr
Leaving Group Ability The rate of ligand substitution is dependent on the nature of the leaving group on the precursor (e.g., Cl⁻ > OR⁻).
Steric Hindrance The methyl group on the cresol ring can sterically hinder the approach of the ligand to the metal center, influencing reaction rates and complex geometry. nih.gov
Reaction Pathway The mechanism can be associative, dissociative, or an interchange, depending on the specific reactants, solvent, and conditions. libretexts.org

This table summarizes the key factors influencing the mechanistic coordination of cresylate ligands to a titanium(IV) center.

Coordination Chemistry and Structural Elucidation of Titanium Iv Cresylate Systems

Analysis of Coordination Geometry and Electronic Structure in Cresylate Complexes

The coordination chemistry of Titanium(IV) cresylate is dictated by the d0 electronic configuration of the titanium center and the nature of the cresylate (methylphenoxide) ligand. As a hard Lewis acid, the Ti(IV) ion forms strong bonds with the hard oxygen donor of the cresylate ligand. The coordination number and geometry around the titanium atom are highly dependent on the stoichiometry and the steric bulk of the ancillary ligands, including the position of the methyl group on the cresylate ring (ortho, meta, or para).

Typically, titanium(IV) aryloxide complexes adopt coordination numbers ranging from four to six, resulting in geometries such as tetrahedral, trigonal bipyramidal, or octahedral. mdpi.comresearchgate.net In many structurally characterized titanium(IV) aryloxides, which serve as close analogues for cresylate systems, a distorted octahedral or trigonal bipyramidal geometry is prevalent. mdpi.comacs.org For instance, mononuclear complexes may adopt a pseudo-octahedral geometry through the coordination of solvent molecules or other ancillary ligands. acs.org Dimeric or polynuclear structures are also common, where cresylate or alkoxide ligands bridge two or more titanium centers. In such dimeric structures, the titanium centers often exhibit a five- or six-coordinate environment. rsc.org

The electronic structure of these d0 complexes is characterized by the absence of d-d electronic transitions. Their often intense color (typically yellow to dark red) is attributed to Ligand-to-Metal Charge Transfer (LMCT) transitions. chemdad.com These transitions involve the promotion of an electron from a high-lying, filled orbital primarily located on the cresylate ligand (phenolic oxygen) to a low-lying, empty d-orbital on the Ti(IV) center. The energy of this transition is sensitive to the electronic properties of the substituents on the aromatic ring. The electron-donating methyl group in the cresylate ligand, compared to an unsubstituted phenoxide, increases the energy of the phenolate (B1203915) orbitals, leading to a lower energy (red-shifted) LMCT band.

Below is a data table of typical bond lengths observed in related titanium(IV) aryloxide complexes, which provides a reference for expected values in cresylate systems.

Complex TypeTi-O Bond TypeRepresentative Bond Length (Å)Coordination Geometry
Mononuclear Ti(IV) AryloxideTerminal Ti-OAr1.85 - 1.95Distorted Octahedral
Dimeric Ti(IV) AryloxideBridging µ-OAr2.00 - 2.15Distorted Octahedral
Mononuclear Ti(IV) GuanidinateTerminal Ti-N2.008(2) - 2.049(2)Distorted Trigonal Bipyramidal
Dimeric Ti(III) GuanidinateTerminal Ti-N~2.05 (avg.)Distorted Trigonal Bipyramidal

Data compiled from analogous titanium aryloxide and N-donor ligand complexes to provide context for cresylate systems. mdpi.com

Investigation of Ligand Field Effects and Crystal Field Stabilization in this compound

In classical Crystal Field Theory (CFT), the interaction between the metal d-orbitals and the ligand point charges is considered. For a Titanium(IV) ion, which has a 3d0 electronic configuration, all five d-orbitals are empty. Consequently, there are no electrons to be stabilized or destabilized by the ligand field. Therefore, the Crystal Field Stabilization Energy (CFSE) for any Titanium(IV) complex, including this compound, is zero.

While CFT is limited, Ligand Field Theory (LFT) provides a more comprehensive molecular orbital description of bonding. In Ti(IV) cresylate, the primary bonding interaction is the sigma (σ) donation from the oxygen lone pairs of the cresylate ligands to the empty d-orbitals of the titanium center. Additionally, there is a significant pi (π) donation from the p-orbitals of the phenolic oxygen to the t2g-symmetry d-orbitals of the titanium. This π-donation is crucial in stabilizing the complex and influences the electronic properties.

The absence of d-electrons means that concepts like high-spin vs. low-spin configurations are not applicable. The magnetic properties are straightforward: this compound complexes are diamagnetic. The primary spectroscopic features, as mentioned previously, are the intense LMCT bands observed in the UV-visible spectrum, which obscure any potential, but absent, d-d transitions. The energy and intensity of these LMCT bands are directly influenced by the ligand field, specifically the energy of the cresylate molecular orbitals relative to the titanium d-orbitals.

Formation and Characterization of Polynuclear Titanium-Oxo-Cresylate Clusters

Titanium(IV) alkoxides and aryloxides are highly susceptible to hydrolysis, which can lead to the formation of polynuclear titanium-oxo clusters. mdpi.com This process involves the reaction with water, either intentionally added or present adventitiously, leading to the formation of Ti-OH species. These species can then undergo condensation reactions, eliminating water to form stable Ti-O-Ti (oxo) bridges. The cresylate ligands typically act as surface-capping ligands, moderating the reactivity and preventing uncontrolled precipitation of titanium dioxide.

The structure of the resulting titanium-oxo-cresylate cluster depends on several factors, including the reaction stoichiometry (Ti:cresol (B1669610):water ratio), temperature, and solvent. mdpi.com A wide array of core structures, denoted as {TiaOb}, have been characterized in related systems using ligands such as carboxylates and other aryloxides. mdpi.comnih.gov These cores can range from simple dinuclear [Ti2O] units to more complex structures like [Ti4O2], [Ti6O4], and even larger aggregates. mdpi.comnih.govnih.gov

Characterization of these clusters relies heavily on single-crystal X-ray diffraction to determine the precise arrangement of titanium, oxygen, and cresylate ligands. Spectroscopic techniques are also vital. In Infrared (IR) spectroscopy, the formation of the Ti-O-Ti core is evidenced by the appearance of strong absorption bands typically in the 600-800 cm-1 region. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H, 13C) can confirm the coordination of the cresylate ligands and, in some cases, provide information about the symmetry of the cluster in solution.

Known {TiaOb} CoreNumber of Ti AtomsNumber of Oxo LigandsTypical Stabilizing Ligands
{Ti3O}31Carboxylates, Alkoxides
{Ti4O2}42Carboxylates, Alkoxides
{Ti6O4}64Carboxylates, Alkoxides
{Ti6O6}66Carboxylates, Alkoxides
{Ti8O2}82Mandelates, Alkoxides

This table showcases various titanium-oxo cores synthesized with analogous organic ligands, indicating plausible structures for cresylate-based systems. mdpi.comnih.govnih.govresearchgate.net

Supramolecular Interactions and Self-Assembly in Solid-State Cresylate Architectures

In the solid state, the crystal packing of this compound molecules is governed by supramolecular interactions. core.ac.uknih.gov These non-covalent forces, although weaker than the covalent Ti-O bonds, are directional and play a critical role in the self-assembly of molecules into well-defined, long-range ordered architectures. researchgate.net For an aromatic ligand system like cresylate, several types of interactions are significant.

Comparative Coordination Studies with Related Titanium(IV) Phenoxide Analogues

Comparing this compound with its unsubstituted analogue, Titanium(IV) phenoxide, highlights the influence of the methyl substituent on the ligand's steric and electronic properties.

Electronic Effects: The methyl group is weakly electron-donating through an inductive effect. This increases the electron density on the phenoxide oxygen atom, making it a stronger σ- and π-donor to the Ti(IV) center. This enhanced donation can slightly shorten and strengthen the Ti-O bond compared to the unsubstituted phenoxide analogue. Spectroscopically, this effect manifests as a shift in the LMCT band to lower energy (a bathochromic shift), as the HOMO of the cresylate ligand is higher in energy than that of the phenoxide ligand.

Steric Effects: The steric bulk of the methyl group can significantly influence the coordination environment.

Para-cresylate: The methyl group is remote from the coordination site and has a minimal steric impact on the immediate coordination sphere. Its effect is primarily electronic.

Meta-cresylate: The steric influence is also relatively minor, but it can affect the packing of ligands around the metal center and influence supramolecular interactions in the solid state.

Ortho-cresylate: The methyl group is adjacent to the donor oxygen atom, introducing significant steric hindrance. This can disfavor the formation of highly crowded coordination spheres and may prevent the formation of certain bridged polynuclear structures that are accessible to the less hindered phenoxide or para-cresylate ligands. The increased steric bulk can also lead to longer, weaker Ti-O bonds and distorted coordination geometries.

These combined steric and electronic differences can lead to variations in reactivity, solubility, and the stability of resulting polynuclear oxo-clusters when comparing cresylate and phenoxide systems. acs.org

Catalytic Applications and Mechanistic Investigations of Titanium Iv Cresylate

Role as Polymerization Initiators and Catalysts in Advanced Polymer Synthesis

Titanium(IV) cresylate serves as a crucial component in catalytic systems designed for advanced polymer synthesis. Its utility spans from the production of high-volume polyolefins to the more specialized synthesis of polyesters through ring-opening mechanisms.

Olefin Polymerization and Copolymerization Catalysis

This compound is utilized as a component in heterogeneous Ziegler-Natta (ZN) catalysts, which are cornerstones of the polyolefin industry. wikipedia.orgminia.edu.eglibretexts.org These catalysts are typically composed of a transition metal compound, such as a titanium species, and an organoaluminum cocatalyst. wikipedia.orglibretexts.org

In a specific application, a titanium cresylate solution in heptane (B126788) is used in the multi-step preparation of a high-activity supported catalyst for the copolymerization of propylene (B89431) and ethylene (B1197577). The preparation involves treating a silica (B1680970) support with hexamethyl disilazane, followed by reaction with an organomagnesium chloride compound, silicon tetrachloride, and finally, the addition of titanium cresylate and titanium tetrachloride. This process yields a solid, supported catalyst component which, when activated by an organoaluminum cocatalyst like triethylaluminum (B1256330) (Al(C₂H₅)₃), becomes highly effective for polymerization. wikipedia.org Such high-activity catalysts are capable of producing over 5,000 grams of copolymer per gram of catalyst.

The general role of the titanium component in a ZN catalyst is to provide the active site for polymerization. tue.nl The organoaluminum cocatalyst activates the titanium center, often leading to a Ti-C bond that is essential for initiating the polymer chain. tue.nl

Table 1: Representative Components of a Titanium Cresylate-Based Ziegler-Natta Catalyst System

Component Chemical Name/Formula Role
Support Silica (SiO₂) Provides a high surface area for catalyst dispersion.
Pre-catalyst This compound / Titanium tetrachloride (TiCl₄) Source of the active titanium centers.
Support Modifier Magnesium Chloride (MgCl₂) Enhances catalyst activity. wikipedia.org

| Cocatalyst | Triethylaluminum (Al(C₂H₅)₃) | Activates the titanium pre-catalyst, alkylating the Ti center. wikipedia.org |

Ring-Opening Polymerization (ROP) Systems Utilizing this compound

While specific studies detailing the use of this compound in ring-opening polymerization (ROP) are not extensively documented in the surveyed literature, the catalytic activity of closely related titanium(IV) phenolate (B1203915) complexes is well-established. nih.govhw.ac.ukacs.orgmdpi.com These compounds are effective catalysts for the ROP of cyclic esters like lactones and lactides, as well as for the ring-opening copolymerization (ROCOP) of epoxides and carbon dioxide, producing biodegradable polyesters and polycarbonates. nih.govnih.gov

For instance, titanium(IV) complexes supported by amino-tris(phenolate) ligands are active catalysts for the copolymerization of cyclohexene (B86901) oxide and CO₂. nih.govacs.org These systems, while less active than some of the most advanced catalysts, demonstrate moderate turnover frequencies (TOF) around 60 h⁻¹ and produce polycarbonates with high selectivity (>90% carbonate linkages). nih.govacs.org Similarly, various titanium(IV) complexes with phenoxy-imine, benzotriazole (B28993) phenolate, and other aryloxy ligands have been successfully employed as catalysts for the ROP of ε-caprolactone and lactide. acs.orgnih.gov

The general mechanism for ROP catalyzed by these Ti(IV) complexes is the coordination-insertion mechanism. researchgate.net The Lewis acidic titanium center activates the cyclic monomer by coordination. This is followed by the nucleophilic attack of an alkoxide group, which is either part of the initial catalyst structure or generated from an initiator like benzyl (B1604629) alcohol, leading to the opening of the ring and insertion of the monomer into the Ti-alkoxide bond. researchgate.net This process regenerates a titanium alkoxide at the end of the growing polymer chain, which can then engage the next monomer unit.

Table 2: Performance of Related Titanium(IV) Phenolate Catalysts in Ring-Opening Polymerization

Catalyst System Monomers Conditions Activity (TOF) Polymer Properties
[LTiX] (amino-tris(phenolate)) / PPNCl Cyclohexene Oxide / CO₂ 80 °C, 40 bar CO₂ ~60 h⁻¹ Mₙ up to 42 kg mol⁻¹, >90% carbonate linkages nih.gov
(Salalen)Ti(IV)Cl Cyclohexene Oxide / CO₂ 90 °C, 40 bar CO₂ 41 h⁻¹ -

Catalysis in Complex Organic Transformations Mediated by this compound

Titanium complexes are versatile catalysts that mediate a variety of complex organic reactions beyond polymerization. This versatility stems from the accessibility of different oxidation states, particularly the Ti(III)/Ti(IV) redox couple, and the Lewis acidity of Ti(IV) centers.

Reductive Umpolung Reactions

Reductive umpolung, or reactivity inversion, allows for the coupling of similarly polarized carbon fragments, which is a challenging transformation using conventional methods. nih.gov Low-valent titanium catalysts, typically Ti(III) species, are highly effective in mediating such reactions. nih.govzendy.io These reactions proceed via a single-electron-transfer (SET) mechanism where the Ti(III) catalyst reduces a substrate, such as an enone or a ketone, to generate a radical anion intermediate, effectively inverting its polarity. uni-freiburg.de

While this compound itself is not the active species, Ti(IV) precursors are commonly used to generate the necessary Ti(III) catalyst in situ through reduction by a stoichiometric reductant like zinc or manganese metal, or more recently, organic reducing agents. uni-freiburg.denih.gov The catalytic cycle involves the generation of the active Ti(III) species, which then engages in the reductive coupling. For example, in the cross-coupling of ketones and nitriles to form α-hydroxyketones, a detailed mechanistic investigation revealed that the C-C bond formation occurs via a catalyst-controlled radical combination involving two titanium(III) species. acs.orgnih.gov Although a wide range of Ti(IV) precursors can be employed, specific studies utilizing this compound for this purpose are not prominently reported.

Geminal Dialkylation of Carboxamides

Titanium-mediated reactions provide a pathway for the geminal disubstitution of carbonyl oxygens, a transformation that creates tertiary and quaternary carbon centers. ethz.ch A general method for the geminal dialkylation of carboxamides involves a two-step, one-pot procedure. First, an organolithium reagent adds to the amide carbonyl, forming a tetrahedral intermediate. This intermediate is then transmetalated with a titanium reagent to form a titanium α-aminoalkoxide. This species can then be thought of as a precursor to an iminium ion, which subsequently reacts with a second organometallic nucleophile to afford the dialkylated amine product. ethz.ch This method is notable for its ability to construct complex amine structures from readily available amides. However, the literature does not specify this compound as a reagent for this transformation, often referring more generally to titanium reagents like TiCl₄ or alkyltitanium complexes. ethz.chthieme-connect.de

Mechanistic Elucidation of Catalytic Cycles and Deactivation Pathways

Understanding the complete catalytic cycle and the pathways through which a catalyst loses activity is critical for optimizing industrial processes. For titanium-based catalysts, these mechanisms have been the subject of extensive investigation.

The catalytic cycle for olefin polymerization with Ziegler-Natta catalysts is generally described by the Cossee-Arlman mechanism . wikipedia.orgtue.nl This mechanism proposes that the alkene monomer first coordinates to a vacant orbital on an alkylated, active titanium center on the catalyst surface. This is followed by a migratory insertion of the coordinated alkene into the existing titanium-carbon bond of the growing polymer chain. This step regenerates the vacant site, allowing for the next monomer to coordinate and the chain to propagate. tue.nl

Over-reduction: The active Ti(IV) or Ti(III) centers can be reduced to lower, inactive oxidation states like Ti(II) by the organoaluminum cocatalyst. mdpi.com

Chain Transfer Reactions: Processes like β-hydride elimination terminate a growing polymer chain and produce a metal-hydride species. wikipedia.org While often a desired reaction for controlling molecular weight, certain subsequent reactions can lead to inactive species. For example, in the presence of hydrogen, V-Mg catalysts (related to Ti-Mg catalysts) can be deactivated by the formation of organoaluminum hydrides that adsorb on the active sites. vot.pl

Ligand/Anion Transfer: In systems activated by borate (B1201080) cocatalysts, such as [Ph₃C]⁺[B(C₆F₅)₄]⁻, a deactivation pathway has been identified involving the transfer of a C₆F₅ group from the borate anion to the cationic titanium center, forming a neutral and inactive complex. acs.org

Solvent-Induced Deactivation: A reversible deactivation route has been observed for certain titanium-phosphinimide catalysts at high temperatures, involving the C-H activation of toluene (B28343) (a common solvent), leading to the formation of inactive benzyl-titanium species. unina.it

These pathways, while described for various titanium catalyst systems, represent the fundamental modes of deactivation that would likely be relevant to systems employing this compound.

Development of Heterogeneous this compound Catalysts and Catalyst Supports

The transition from homogeneous to heterogeneous catalysis is a critical step in optimizing industrial chemical processes, driven by the need for simplified catalyst separation, enhanced stability, and improved reusability. While this compound demonstrates significant catalytic activity in a homogeneous phase, its immobilization onto solid supports is essential for practical, large-scale applications. This section explores the materials and methods used to develop heterogeneous this compound catalysts, focusing on the types of supports and the research findings related to their performance.

The primary advantage of creating heterogeneous versions of catalysts lies in the ease with which the catalyst can be removed from the reaction mixture, typically by simple filtration. tubitak.gov.tr This not only streamlines the product purification process but also allows for the catalyst to be recycled over multiple batches, significantly reducing operational costs and waste. tubitak.gov.trmdpi.com The development of such systems for titanium-based catalysts involves anchoring the active titanium species onto a stable, insoluble matrix.

Conventional inorganic materials are frequently employed as supports due to their high surface area, mechanical robustness, and thermal stability. epo.org Materials such as silica, alumina, and magnesium chloride are common choices for immobilizing titanium compounds. epo.orgepo.org For instance, a supported titanium-containing catalyst for olefin polymerization can be prepared by treating a silica support with a solution of titanium cresylate and titanium tetrachloride. epo.org The support provides a high surface area that allows for the dispersion of the active catalytic sites, enhancing their accessibility to the reactants.

In addition to traditional inorganic oxides, polymeric materials are emerging as versatile platforms for catalyst immobilization. Covalent organic polymers (COPs), for example, can be specifically designed with functional groups that form strong bonds with the titanium center. nih.gov This covalent attachment can lead to highly stable heterogeneous catalysts with minimal leaching of the active metal, a common issue with simpler impregnation methods.

Research Findings and Performance Data

The effectiveness of a heterogeneous catalyst is determined by its activity, selectivity, and stability over repeated uses. Research into supported titanium catalysts, including those derived from titanium cresylate precursors, has yielded promising results, particularly in the field of polymerization.

One patented method describes the preparation of a high-activity catalyst for the copolymerization of propylene and ethylene. epo.org The process involves treating a silica support that was first modified with a magnesium compound (ROMgCl) and silicon tetrachloride (SiCl4), followed by the addition of this compound and titanium tetrachloride. epo.org This multi-component supported catalyst demonstrates remarkably high efficiency, capable of producing over 5,000 grams of copolymer per gram of catalyst, with residual titanium levels in the final polymer below 10 ppm. epo.org

The reusability is a key metric for any heterogeneous catalyst. While direct, extensive reusability data for this compound specifically is limited in public literature, studies on analogous supported titanium oxide-silica catalysts in other reactions demonstrate the principle effectively. For example, a sulfated titania-silica solid acid catalyst (SO₄²⁻/TiO₂-SiO₂) used for esterification and transesterification could be reused up to four times without a significant drop in its catalytic activity. mdpi.com This highlights the inherent advantage of immobilizing titanium catalysts on supports like silica.

The tables below summarize key findings from research on supported titanium catalysts.

Table 1: Supported Titanium Catalyst for Propylene-Ethylene Copolymerization

Catalyst Support Precursor Treatment on Support Titanium Components Application Reported Catalyst Productivity

Table 2: Reusability of an Analogous Supported Titania-Silica Catalyst

Catalyst System Reaction Reaction Conditions Initial Yield Yield after 4th Reuse

The development of heterogeneous this compound catalysts leverages established principles of catalyst immobilization on both inorganic and polymeric supports. By anchoring the active titanium complex to a solid phase, significant improvements in catalyst handling, separation, and recyclability are achieved, making it a viable approach for industrial-scale chemical synthesis.

Spectroscopic Characterization Techniques for Titanium Iv Cresylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of Titanium(IV) cresylate in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms within the cresylate ligands.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the methyl group protons of the cresylate ligand would be expected. The chemical shifts of the aromatic protons are influenced by their position (ortho, meta, para) relative to the titanoxy group and the methyl substituent. Coordination to the electron-deficient titanium(IV) center typically leads to a downfield shift of these proton signals compared to free cresol (B1669610).

Similarly, the ¹³C NMR spectrum would display characteristic resonances for the aromatic carbons and the methyl carbon. The carbon atom directly bonded to the oxygen (the ipso-carbon) is particularly sensitive to the coordination environment and often experiences a significant shift upon bonding to the titanium center.

While specific spectral data for this compound is not extensively published, analysis of related titanium phenoxide complexes allows for the prediction of characteristic chemical shifts. koreascience.kr For instance, the formation of titanium aryloxides from titanium alkoxides can be monitored in situ by observing the disappearance of signals for the starting alkoxide and the appearance of new signals for the liberated alcohol and the coordinated aryloxide ligand. koreascience.kr In one study, the chemical shift of the secondary proton of an isopropoxide group shifted upfield from 4.47 ppm when bound to titanium to around 4.1-4.3 ppm upon liberation as free isopropanol, confirming the ligand exchange. koreascience.kr

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Ligands

Nucleus Functional Group Predicted Chemical Shift (δ, ppm) Notes
¹H Aromatic (C-H) 7.0 - 8.0 Shifted downfield compared to free cresol due to coordination with Ti(IV).
¹H Methyl (Ar-CH₃) 2.2 - 2.5 Position is sensitive to the isomer of cresol (o, m, p).
¹³C Aromatic (C-O) 150 - 165 The ipso-carbon chemical shift is highly sensitive to the Ti-O bond.
¹³C Aromatic (C-H, C-C) 115 - 140 Pattern depends on the specific cresol isomer.

Note: Data are estimated based on typical values for cresol and related titanium(IV) aryloxide complexes.

Vibrational Spectroscopy (Infrared and Raman) for Bonding and Ligand Environment Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information on the functional groups and the nature of the titanium-oxygen bonds in this compound. These two techniques are complementary; IR spectroscopy is more sensitive to polar vibrations like C-O and Ti-O stretches, while Raman spectroscopy is often better for symmetric vibrations and C=C bonds within the aromatic ring. nih.gov

The IR and Raman spectra of this compound are expected to be dominated by the vibrational modes of the cresylate ligands. These include aromatic C-H stretching vibrations (typically above 3000 cm⁻¹), C=C stretching vibrations within the aromatic ring (around 1400-1600 cm⁻¹), and C-H bending modes.

Of particular diagnostic importance is the Ti-O stretching vibration (ν(Ti-O)). This mode provides direct evidence of the coordination between the cresylate ligand and the titanium center. Based on studies of other titanium(IV) alkoxide and aryloxide complexes, the ν(Ti-O) band is expected to appear in the 500-700 cm⁻¹ region of the spectrum. mdpi.comresearchgate.net The exact frequency can be influenced by the coordination number of the titanium atom and whether the cresylate ligand is terminal or bridging between two metal centers. In polynuclear titanium oxo-clusters, bands corresponding to Ti-O-Ti bridges are also observed in this region, typically between 519 and 708 cm⁻¹. mdpi.com

Table 2: Principal Vibrational Modes for this compound

Vibrational Mode Approximate Frequency (cm⁻¹) Technique
Aromatic C-H Stretch 3000 - 3100 IR, Raman
Methyl C-H Stretch 2850 - 3000 IR, Raman
Aromatic C=C Stretch 1400 - 1600 IR, Raman
C-O Stretch 1200 - 1300 IR (strong)

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Complexation Behavior

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, this technique is particularly informative about the interaction between the ligand and the metal center. The titanium(IV) ion has a d⁰ electronic configuration ([Ar] 3d⁰), meaning it has no d-electrons of its own to participate in d-d transitions. docbrown.info Consequently, Ti(IV) complexes are often colorless unless their ligands give rise to charge-transfer bands. docbrown.info

The UV-Vis spectrum of this compound is expected to be characterized by intense absorptions in the ultraviolet and potentially the visible region of the spectrum. These absorptions arise from Ligand-to-Metal Charge Transfer (LMCT) transitions. unito.it In this process, an electron is excited from a high-energy, filled molecular orbital primarily located on the cresylate ligand (specifically the oxygen lone pairs) to a low-energy, empty d-orbital on the titanium(IV) center.

These LMCT bands are typically very intense and their position (λmax) is sensitive to the nature of the ligand, the coordination geometry of the titanium center, and the polarity of the solvent. This sensitivity makes UV-Vis spectroscopy a useful tool for studying complexation equilibria in solution, such as ligand exchange reactions or the interaction of the complex with other molecules. researchgate.net For many titanium(IV) complexes, these charge-transfer bands appear in the 220-350 nm range. nih.gov

Table 3: Expected Electronic Transitions in this compound

Transition Type Orbital Origin Expected Wavelength Region Characteristics
Ligand-to-Metal Charge Transfer (LMCT) p (Oxygen) → d (Titanium) 250 - 450 nm Intense absorption; gives rise to the color of the complex.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

In dimeric structures, Ti-O bond distances for terminal aryloxides are typically shorter (around 1.75 Å) than those for bridging aryloxides (around 2.02 Å). rsc.org Some extended titanium(IV) aryloxide structures form complex three-dimensional covalent networks. nih.gov

Table 4: Representative Structural Data from Analogous Titanium(IV) Aryloxide Complexes

Structural Parameter Typical Value Reference Compound Type
Coordination Geometry Distorted Octahedral Dimeric and Polynuclear Aryloxides rsc.orgnih.gov
Ti-O (terminal) Bond Length ~1.75 Å [Ti(Me-L)Cl]₂ rsc.org
Ti-O (bridging) Bond Length ~2.02 Å [Ti(Me-L)Cl]₂ rsc.org
O-Ti-O Angle 85° - 175° Highly variable depending on geometry.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Intermediate Detection

Modern spectroscopic techniques can be adapted for in situ monitoring, allowing for the real-time observation of chemical reactions as they occur. This approach is invaluable for understanding reaction kinetics, identifying transient intermediates, and elucidating reaction mechanisms involving catalysts like this compound. Titanium alkoxides and aryloxides are known catalysts for important organic transformations such as esterification and transesterification. nih.gov

In Situ NMR Spectroscopy: By placing an NMR tube directly in the spectrometer and initiating the reaction within it, one can track the disappearance of reactant signals and the appearance of product signals over time. This method has been used to follow the ligand exchange reaction between titanium isopropoxide and phenols. koreascience.kr

In Situ FTIR and Raman Spectroscopy: Using probes that can be inserted directly into a reaction vessel (e.g., Attenuated Total Reflectance (ATR) probes for FTIR), chemists can monitor the vibrational spectrum of a reaction mixture in real time. This would allow for the quantification of reactants and products by tracking the intensity of characteristic bands, such as the C-O or Ti-O stretches, providing kinetic data on catalytic processes. researchgate.net

These advanced applications of spectroscopy move beyond simple characterization to provide dynamic information about the role of this compound in chemical transformations. By observing the catalyst under operating conditions, it is possible to detect short-lived catalyst-substrate intermediates that are key to understanding the catalytic cycle.

Theoretical and Computational Chemistry Approaches to Titanium Iv Cresylate

Density Functional Theory (DFT) for Electronic Structure, Bonding, and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure, nature of chemical bonds, and predicting the reactivity of titanium(IV) complexes. nih.govrsc.org By solving the Kohn-Sham equations, DFT allows for the calculation of various electronic properties that are crucial for understanding the behavior of molecules like Titanium(IV) cresylate.

DFT calculations can accurately predict molecular geometries, including bond lengths and angles around the titanium center. For instance, in related titanium(IV) phenoxide complexes, DFT has been used to determine the coordination environment of the titanium atom, which is often tetrahedral or distorted octahedral depending on the steric bulk and electronic nature of the ligands. These geometric parameters are fundamental to understanding the stability and reactivity of the complex.

Furthermore, DFT provides detailed information about the electronic distribution within the molecule. Analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy and spatial distribution of these frontier orbitals dictate the compound's ability to act as an electron donor or acceptor, which is a key aspect of its catalytic activity. For many titanium-based catalysts, the LUMO is localized on the titanium center, indicating its Lewis acidic character and susceptibility to nucleophilic attack, a common step in many catalytic cycles.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, offers a quantitative description of the bonding in terms of localized electron-pair bonds. This analysis can reveal the extent of covalent and ionic character in the Titanium-Oxygen bonds of the cresylate ligands. The charge distribution on the titanium atom and the oxygen atoms of the cresylate groups, as calculated by methods such as Mulliken or Natural Population Analysis (NPA), provides insights into the polarity of the bonds and the electrostatic potential of the molecule, which influences its interactions with other molecules.

The table below presents hypothetical, yet representative, DFT-calculated electronic properties for a model this compound complex, based on typical values observed for similar titanium(IV) aryloxide compounds.

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVRelates to the ionization potential and electron-donating ability.
LUMO Energy-1.2 eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and electronic excitation energy.
NBO Charge on Ti+1.8 eQuantifies the Lewis acidity of the titanium center.
NBO Charge on O-0.7 eIndicates the negative charge localization on the cresylate oxygen.

Note: These values are illustrative and would need to be calculated for the specific isomers of this compound.

Molecular Dynamics Simulations for Solution Behavior and Conformational Dynamics

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, particularly in a solution environment. ucl.ac.ukmdpi.comresearchgate.net For a compound like this compound, which is often used in solution for catalytic applications, understanding its dynamics is crucial.

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. A force field, which is a set of empirical potential energy functions, is used to describe the interactions between atoms. For organometallic complexes like this compound, specialized force fields or reactive force fields (ReaxFF) may be employed to accurately capture the coordination bonds and non-bonded interactions. ucl.ac.uk

A key application of MD is to study the solvation of this compound. Simulations can reveal the structure of the solvent shell around the complex, identifying preferential orientations of solvent molecules and the strength of solute-solvent interactions. This is particularly important as the solvent can significantly influence the reactivity and stability of the catalyst. For example, coordinating solvents can compete with substrates for binding to the titanium center.

MD simulations also allow for the exploration of the conformational landscape of the cresylate ligands. The methyl groups on the cresol (B1669610) rings can rotate, and the entire cresylate group can exhibit different orientations around the titanium center. MD can track these conformational changes over time and identify the most populated conformations, which are likely to be the most relevant for reactivity.

Furthermore, MD can be used to study the aggregation behavior of this compound in solution. Depending on the concentration and the nature of the solvent, titanium alkoxides and aryloxides are known to form dimeric or higher-order oligomeric species. MD simulations can help to understand the driving forces for this aggregation and the structure of the resulting clusters.

Application of Quantitative Structure-Activity Relationships (QSAR) to Catalytic Performance

In a typical QSAR study for a catalytic system, a set of related catalysts with varying ligand structures is synthesized and their catalytic activity is experimentally measured. For each catalyst, a series of molecular descriptors are calculated using computational methods, primarily DFT. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., ligand cone angle, molecular volume), or thermodynamic (e.g., binding energies of substrates).

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like random forests are then used to build a mathematical model that relates the descriptors to the catalytic activity. A robust QSAR model should not only be able to reproduce the experimental data for the training set of catalysts but also have predictive power for new, untested catalysts.

For a series of substituted Titanium(IV) aryloxide catalysts, including cresylate derivatives, a QSAR model could be developed to predict their catalytic activity in a specific reaction. The table below illustrates the types of descriptors that could be used in such a model.

Descriptor TypeExample DescriptorRelevance to Catalysis
Electronic LUMO EnergyReflects the Lewis acidity and ability to activate substrates.
Charge on TitaniumA more positive charge can enhance electrophilicity.
Steric Ligand Cone AngleInfluences the accessibility of the catalytic site to substrates.
Molecular VolumeCan affect diffusion rates and steric hindrance in the transition state.
Topological Connectivity IndicesDescribe the branching and shape of the ligands.

The development of predictive QSAR models for this compound and related catalysts would be highly valuable for the rational design of new catalysts with improved performance, reducing the need for extensive and time-consuming experimental screening.

Elucidation of Reaction Pathways and Transition States through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including those catalyzed by titanium complexes. nih.govkoreascience.krmdpi.com By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely reaction pathway, characterize the structures of intermediates and transition states, and calculate the activation energies that govern the reaction rate.

For a reaction catalyzed by this compound, the first step in a computational study of the mechanism would be to model the coordination of the reactant molecules (substrates) to the titanium center. DFT calculations can be used to determine the binding energies of different substrates and the geometry of the resulting adducts.

Once the initial reactant complex is identified, the reaction pathway is explored by searching for the transition state (TS) that connects the reactants to the products. A transition state is a first-order saddle point on the PES, and its structure provides a snapshot of the bond-breaking and bond-forming processes. Various algorithms are available to locate and verify transition state structures. The energy difference between the reactant complex and the transition state gives the activation energy barrier for that step.

For complex, multi-step reactions, computational modeling can help to distinguish between different possible mechanisms. By calculating the activation energies for each step in competing pathways, the most favorable (lowest energy) pathway can be identified. For example, in a polymerization reaction, DFT could be used to model the insertion of a monomer into the Ti-alkyl bond, a key step in the chain growth process. acs.org

The table below provides a hypothetical example of calculated activation energies for a two-step catalytic cycle involving a this compound catalyst.

Reaction StepDescriptionCalculated Activation Energy (kcal/mol)
Step 1Substrate Coordination-5.2 (Binding Energy)
Step 2Transition State 115.8
Step 3Intermediate Formation-10.3 (Relative Energy)
Step 4Transition State 220.1
Step 5Product Release-25.6 (Overall Reaction Energy)

Note: These values are illustrative and would be specific to the reaction being studied.

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state indeed connects the intended reactant and product minima on the potential energy surface. By providing a detailed, atomistic view of the reaction mechanism, computational modeling offers insights that are often difficult or impossible to obtain through experimental methods alone, thereby guiding the design of more efficient catalytic processes. semanticscholar.org

Precursor Chemistry and Advanced Materials Fabrication with Titanium Iv Cresylate

Sol-Gel Processing for Metal Oxide Synthesis Using Cresylate Precursors

There is no available scientific literature detailing the use of Titanium(IV) cresylate as a precursor in sol-gel processing for the synthesis of metal oxides.

Control over Nanostructure, Crystallinity, and Morphology of Titania Materials

Information regarding the ability of this compound to control the nanostructure, crystallinity, and morphology of titania materials through sol-gel methods is not present in the accessible scientific literature.

Development of Hybrid Organic-Inorganic Materials

The development of hybrid organic-inorganic materials using this compound as a precursor via sol-gel techniques is not documented in published research.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursor Development

There is no information available on the development or use of this compound as a precursor for Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD).

Design and Evaluation of Volatile this compound Precursors

The design principles and evaluation of volatile this compound precursors for CVD and ALD applications have not been described in the scientific literature.

Investigation of Thin Film Growth Mechanisms and Surface Chemistry

Investigations into the thin film growth mechanisms and surface chemistry associated with the use of this compound in CVD or ALD processes have not been reported.

Emerging Research Frontiers and Interdisciplinary Perspectives

Integration of Titanium(IV) Cresylate in Multifunctional Materials Design

The development of multifunctional materials, which possess multiple advantageous properties, is a key focus in modern materials science. While specific research on the integration of this compound into such materials is still emerging, the properties of related titanium(IV) phenolate (B1203915) and alkoxide complexes provide a strong indication of its potential. These materials often exhibit unique optical, electronic, and catalytic functionalities.

The incorporation of this compound into polymer matrices could lead to the development of advanced composites. For instance, titanium dioxide nanoparticles, which can be formed from the hydrolysis of titanium alkoxides, are known to enhance the mechanical strength, UV resistance, and photocatalytic activity of polymers. nih.gov Similarly, the controlled hydrolysis of this compound within a polymer could create nanocomposites with tailored properties.

Moreover, the phenolate nature of the cresylate ligand suggests potential for creating materials with interesting electronic properties. Titanium(IV) phenolate complexes have been investigated for their charge-transfer characteristics. researchgate.net This opens up possibilities for using this compound in the design of sensors or electronic components where charge transfer processes are crucial. The ability to tune the electronic properties by modifying the substituents on the cresol (B1669610) ring further enhances its versatility.

Table 1: Potential Multifunctional Properties Imparted by this compound in Materials

PropertyPotential ApplicationUnderlying Mechanism
Enhanced Mechanical StrengthPolymer composites, coatingsFormation of inorganic-organic hybrid materials
UV ProtectionSunscreens, protective coatingsAbsorption of UV radiation by the titanium center and aromatic ligand
Photocatalytic ActivitySelf-cleaning surfaces, water purificationGeneration of reactive oxygen species upon light absorption
Tunable Electronic PropertiesSensors, electronic devicesLigand-to-metal charge transfer (LMCT) bands

Contribution to Sustainable Chemistry and Catalysis Development

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modern chemical research. acs.org Titanium-based catalysts are often favored in this context due to titanium's abundance, low toxicity, and high catalytic activity. rsc.orgrsc.org

This compound, as a titanium alkoxide, holds promise as a catalyst in a variety of organic transformations. Titanium alkoxides are known to catalyze reactions such as esterification, transesterification, and polymerization. rsc.orgrsc.org The use of a titanium-based catalyst like this compound could offer a more environmentally friendly alternative to traditional catalysts that are based on more toxic or scarce metals. For example, titanium-based catalysts have been explored for the glycolysis of waste PET, a key process in plastics recycling. researchgate.net

A significant aspect of sustainable catalysis is the ability to recycle and reuse the catalyst. While homogeneous catalysts like this compound can be challenging to separate from the reaction mixture, strategies such as immobilization on solid supports can be employed. The recovery of titanium from spent catalysts, particularly from industrial processes like selective catalytic reduction (SCR), is an active area of research, with methods being developed to recycle the titanium content. nih.govnih.gov These advancements could pave the way for the sustainable use of titanium-based catalysts, including this compound.

Table 2: Potential Catalytic Applications of this compound in Green Chemistry

Reaction TypeSubstrateProductSustainability Aspect
EsterificationCarboxylic acids, AlcoholsEstersHigh efficiency, low toxicity catalyst
TransesterificationEsters, AlcoholsNew EstersBiodiesel production, polymer synthesis
PolymerizationMonomers (e.g., lactide)PolymersSynthesis of biodegradable polymers
DepolymerizationWaste Polymers (e.g., PET)MonomersChemical recycling of plastics

Fundamental Investigations into Titanium(IV) Coordination with Biological Ligands Relevant to Cresylate Structure

The interaction of metal complexes with biological systems is a rapidly growing field of research, with applications in medicine and bio-inorganic chemistry. While titanium is generally considered biocompatible, the coordination chemistry of titanium(IV) with biological ligands is complex and not fully understood. nih.govsemanticscholar.org The cresylate ligand, being a derivative of phenol, provides a relevant model for studying the interaction of titanium(IV) with biological molecules containing phenolic moieties, such as the amino acid tyrosine.

Research into the coordination of titanium(IV) with phenolato ligands has been driven, in part, by the development of titanium-based anticancer drugs. semanticscholar.orgnih.govwikipedia.org The stability and reactivity of these complexes are highly dependent on the nature of the ligands. Studies on titanium(IV) complexes with various phenol-containing ligands can provide insights into how this compound might interact with proteins and other biomolecules. researchgate.netwikipedia.org For instance, the interaction of Ti(IV) with the iron-transport protein transferrin is a subject of ongoing research, with implications for the biological transport and potential toxicity of titanium. researchgate.netnih.gov

Understanding the fundamental coordination chemistry of this compound with biologically relevant ligands is crucial for assessing its potential biological activity and for the rational design of new therapeutic agents. The methyl group on the cresol ring can also influence the steric and electronic properties of the complex, potentially affecting its biological interactions.

Challenges and Opportunities in Translating Academic Findings to Broader Chemical Science Impact

Despite the promising potential of this compound and related compounds, several challenges must be addressed to translate academic findings into widespread industrial and commercial applications. One of the primary challenges is the scale-up of the synthesis of organotitanium compounds. wiley-vch.de While laboratory-scale syntheses may be straightforward, developing cost-effective and scalable industrial processes can be difficult. chemdad.com

The sensitivity of many organotitanium compounds, including this compound, to moisture and air presents another significant hurdle. This necessitates the use of specialized handling techniques and inert atmospheres, which can increase the cost and complexity of manufacturing processes. The hydrolytic instability of titanium alkoxides can be both a useful property for materials synthesis and a challenge for their storage and handling. wiley-vch.de

Furthermore, the successful commercialization of new catalysts and materials depends on a thorough understanding of their performance under industrial conditions. This includes catalyst lifetime, deactivation mechanisms, and the development of efficient recycling processes. nih.gov For applications in multifunctional materials, ensuring the long-term stability and performance of the material is critical.

Despite these challenges, the unique properties of this compound present significant opportunities. Its potential as a versatile catalyst in green chemistry and as a precursor for advanced materials could have a substantial impact on the chemical industry. Continued research and development, focusing on robust and scalable synthesis methods, as well as a deeper understanding of its reactivity and material properties, will be key to unlocking the full potential of this promising compound. The development of air- and moisture-stable titanium complexes with tailored reactivity remains a key goal in the field.

Q & A

Q. What are the most reliable methods for synthesizing Titanium(IV) cresylate, and how can purity be optimized?

this compound is typically synthesized via the reaction of titanium tetrachloride (TiCl₄) with cresol derivatives under anhydrous conditions. Key steps include:

  • Solvent selection : Use non-polar solvents (e.g., toluene) to minimize side reactions.
  • Stoichiometric control : Maintain a 1:4 molar ratio of TiCl₄ to cresol to avoid incomplete ligand substitution.
  • Purification : Recrystallization or vacuum sublimation ensures high purity (>98%). Purity can be verified via elemental analysis and ¹H/¹³C NMR to confirm ligand coordination .
  • Handling : Conduct reactions under inert gas (argon/nitrogen) due to moisture sensitivity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • FTIR : Identify Ti–O vibrational bands (600–800 cm⁻¹) and cresylate ligand signatures (e.g., C–O stretching at 1200–1300 cm⁻¹) .
  • X-ray crystallography : Resolve octahedral coordination geometry around the Ti(IV) center, with cresol ligands in a distorted square bipyramidal arrangement.
  • Thermogravimetric analysis (TGA) : Assess thermal stability and ligand decomposition thresholds (typically >250°C) .

Q. How does solvent polarity affect the stability of this compound in solution?

Polar solvents (e.g., DMSO, ethanol) destabilize Ti(IV) cresylate by promoting ligand dissociation. Stability studies recommend:

  • Non-polar solvents : Toluene or hexane for long-term storage.
  • UV-Vis monitoring : Track absorbance at 320 nm (Ti–O charge-transfer band) to detect decomposition .

Advanced Research Questions

Q. How can experimental design address contradictions in reported catalytic activity of this compound?

Discrepancies in catalytic performance (e.g., in esterification or polymerization) often arise from:

  • Ligand isomerism : Para- vs. ortho-cresol derivatives impact steric and electronic effects. Control isomer ratios via chromatographic separation .
  • Reaction conditions : Systematically vary temperature (80–150°C), solvent, and substrate ratios using a DoE (Design of Experiments) approach to isolate dominant factors .
  • In situ characterization : Employ Raman spectroscopy to monitor active Ti(IV) species during catalysis .

Q. What computational methods are suitable for modeling the electronic structure of this compound?

  • DFT (Density Functional Theory) : Calculate ligand field splitting and HOMO-LUMO gaps to predict redox behavior. Basis sets like LANL2DZ are recommended for transition metals .
  • Molecular dynamics (MD) : Simulate solvent-ligand interactions to optimize catalytic environments.
  • Comparative studies : Validate computational results against experimental XPS data (Ti 2p₃/₂ binding energy ~458 eV) .

Q. How can researchers resolve conflicting data on the hydrolytic stability of this compound?

Contradictory reports on hydrolysis rates may stem from:

  • Trace moisture : Use Karl Fischer titration to quantify water content in solvents (<50 ppm).
  • Surface passivation : Coat Ti(IV) cresylate with hydrophobic ligands (e.g., silanes) to inhibit hydrolysis.
  • Kinetic studies : Conduct pH-dependent hydrolysis experiments (pH 2–10) with NMR kinetics to track degradation products .

Q. What novel applications of this compound are emerging in materials science?

Recent studies explore:

  • Nanocomposite synthesis : Ti(IV) cresylate as a precursor for TiO₂-polymer hybrids (e.g., UV-resistant coatings).
  • Coordination polymers : Design porous frameworks via cresylate bridging ligands for gas storage.
  • Photocatalysis : Modify Ti(IV) centers with dye sensitizers (e.g., ruthenium complexes) to enhance visible-light activity .

Methodological Guidelines

Q. How to design reproducible experiments for studying this compound’s reactivity?

  • Standardize protocols : Document inert atmosphere procedures, solvent drying methods (e.g., molecular sieves), and equipment calibration.
  • Control batches : Synthesize multiple ligand batches to account for cresol isomer variability.
  • Collaborative validation : Share samples with independent labs for catalytic activity replication .

Q. What strategies optimize literature searches for this compound research?

  • Keyword combinations : Use SciFinder terms like "Ti(IV) cresylate AND catalysis" or "synthesis AND stability."
  • Database filters : Limit results to peer-reviewed journals (e.g., ACS, RSC) and exclude patents.
  • Citation tracking : Use Web of Science to identify seminal papers and recent reviews .

Q. How to critically analyze conflicting mechanistic proposals for Ti(IV) cresylate-mediated reactions?

  • Kinetic isotope effects (KIE) : Differentiate radical vs. ionic pathways in oxidation reactions.
  • Spectroscopic trapping : Use spin traps (e.g., TEMPO) to detect transient intermediates.
  • Cross-comparison : Align proposed mechanisms with analogous Ti(IV) alkoxide systems .

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